N-(2-furylmethyl)-4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-furylmethyl)-4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide is a useful research compound. Its molecular formula is C21H15N5O3S and its molecular weight is 417.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
A substantial body of research has been dedicated to exploring the anticancer potential of quinazolinone derivatives. These compounds have demonstrated promising efficacy in inhibiting the growth of various cancer cell lines. For instance, studies have shown that certain quinazolinone derivatives exhibit significant cytotoxic effects against melanoma, leukemia, cervical cancer, and breast cancer cell lines, with some compounds displaying GI50 values comparable to standard chemotherapy agents like Adriamycin (Tiwari et al., 2017). Another research effort synthesized novel quinazolin-4-(3H)-ones with thiadiazol substitutions, which showed considerable in vitro and in vivo anticancer activity, suggesting their potential as effective anticancer agents (Joseph et al., 2010).
Antimicrobial and Antifungal Activities
These compounds also exhibit antimicrobial and antifungal activities. A study highlighted the synthesis of triazolo[4,3-c]quinazolinylthiazolidinones, which displayed significant antimicrobial and nematicidal properties against a range of Gram-positive, Gram-negative bacteria, and fungal strains, indicating their potential as broad-spectrum antimicrobial agents (Reddy et al., 2016). Additionally, benzimidazoles with integrated heterocycles such as thiazole and thiadiazole demonstrated potent inhibitory activity against various bacteria, showcasing their potential as antibacterial agents (Abdel-Motaal et al., 2020).
Antiviral Activity and COVID-19 Research
Furthermore, the antiviral potential of sulfonamide derivatives, including their activity against malaria and exploration for COVID-19 treatment, has been investigated. A study on N-(phenylsulfonyl)acetamide derivatives for antimalarial activity suggested their potential application against COVID-19, highlighting the versatility of these compounds in addressing emerging health crises (Fahim & Ismael, 2021).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O3S/c27-18(22-12-15-4-3-11-29-15)13-7-9-14(10-8-13)23-20-25-26-19(28)16-5-1-2-6-17(16)24-21(26)30-20/h1-11H,12H2,(H,22,27)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYWXYHTZAIPSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC=C(C=C4)C(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.